molecular formula C17H18F3N3O4S2 B4768076 2-[4-(2-THIENYLSULFONYL)PIPERAZINO]-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE

2-[4-(2-THIENYLSULFONYL)PIPERAZINO]-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE

Cat. No.: B4768076
M. Wt: 449.5 g/mol
InChI Key: RLBCQERASQJODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-Thienylsulfonyl)piperazino]-N~1~-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound with significant potential in various scientific fields. This compound features a piperazine ring substituted with a thienylsulfonyl group and a trifluoromethoxyphenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Thienylsulfonyl)piperazino]-N~1~-[4-(trifluoromethoxy)phenyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and the use of automated reactors to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Thienylsulfonyl)piperazino]-N~1~-[4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The thienylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 2-[4-(2-Thienylsulfonyl)piperazino]-N~1~-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Thienylsulfonyl)piperazino]-N~1~-[4-(trifluoromethoxy)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O4S2/c18-17(19,20)27-14-5-3-13(4-6-14)21-15(24)12-22-7-9-23(10-8-22)29(25,26)16-2-1-11-28-16/h1-6,11H,7-10,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBCQERASQJODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(2-THIENYLSULFONYL)PIPERAZINO]-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
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2-[4-(2-THIENYLSULFONYL)PIPERAZINO]-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
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2-[4-(2-THIENYLSULFONYL)PIPERAZINO]-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
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2-[4-(2-THIENYLSULFONYL)PIPERAZINO]-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
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2-[4-(2-THIENYLSULFONYL)PIPERAZINO]-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
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2-[4-(2-THIENYLSULFONYL)PIPERAZINO]-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE

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